2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the chlorination of 2-aminopyridine followed by cyclization reactions. One common method involves reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit multiple receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for drug development and therapeutic applications .
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16) |
InChI Key |
VLCXKASLPPOHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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